molecular formula C8H18N2O2S B13182807 N-[(Azepan-2-yl)methyl]methanesulfonamide

N-[(Azepan-2-yl)methyl]methanesulfonamide

Cat. No.: B13182807
M. Wt: 206.31 g/mol
InChI Key: DGTIVKAUCDCHKD-UHFFFAOYSA-N
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Description

N-[(Azepan-2-yl)methyl]methanesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a methanesulfonamide group linked to an azepane ring system, a structural motif found in compounds investigated for various biological activities . Sulfonamide derivatives are a significant class of organic compounds often explored for their potential as enzyme inhibitors or for targeting protein-protein interactions (PPIs) in therapeutic development . For instance, similar sulfonamide-containing molecules have been studied for their role in modulating chemokine-receptor interactions, such as those involving CXCL12 and CXCR4, which are relevant in immune responses and metastatic cancer . Other research into structurally related compounds includes the synthesis of Schiff base sulfonamides, which are frequently screened for antimicrobial properties . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. Researchers value this compound for its potential to help identify and validate new therapeutic targets. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H18N2O2S

Molecular Weight

206.31 g/mol

IUPAC Name

N-(azepan-2-ylmethyl)methanesulfonamide

InChI

InChI=1S/C8H18N2O2S/c1-13(11,12)10-7-8-5-3-2-4-6-9-8/h8-10H,2-7H2,1H3

InChI Key

DGTIVKAUCDCHKD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1CCCCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Azepan-2-yl)methyl]methanesulfonamide typically involves the reaction of azepane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The general reaction scheme is as follows:

    Reactants: Azepane, Methanesulfonyl chloride, Triethylamine

    Solvent: Anhydrous dichloromethane

    Temperature: Room temperature

    Reaction Time: Several hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-[(Azepan-2-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methanesulfonamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N-[(Azepan-2-yl)methyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use as a drug candidate for treating bacterial infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Azepan-2-yl)methyl]methanesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Methanesulfonamide Derivatives

Structural and Functional Group Variations

Methanesulfonamide derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name/Structure Substituent/Ring System Key Features Biological Activity/Application References
N-[(Azepan-2-yl)methyl]methanesulfonamide Azepane ring (7-membered, saturated) Conformational flexibility; basic nitrogen enhances solubility in acidic environments Hypothesized enzyme inhibition (e.g., HDACs, ceramidases) Inferred
N-(4-Chlorophenyl)methanesulfonamide 4-Chlorophenyl Chlorine enhances lipophilicity; planar aromatic ring Intermediate in organic synthesis
N-(3-Chlorophenyl)-N-((5-(hydrazinecarbonyl)pyridin-2-yl)methyl)methanesulfonamide 3-Chlorophenyl, pyridinyl, hydrazinecarbonyl Hydrazinecarbonyl enables metal-binding; pyridine enhances π-π interactions Selective HDAC6 inhibitor (anticancer research)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitro, chloro, acetyl groups Strong electron-withdrawing groups increase reactivity Precursor for heterocycles (e.g., thiadiazoles)
N-{6-Oxaspiro[4.5]decan-9-yl}methanesulfonamide Spirocyclic oxa-decan system Rigid spirocyclic structure reduces conformational freedom Unspecified (likely pharmacokinetics modulator)

Physicochemical Properties

  • Lipophilicity : Aryl-substituted derivatives (e.g., 4-chlorophenyl, 3-methylphenyl) exhibit higher logP values due to hydrophobic aromatic rings, whereas azepane-containing analogs may show moderate lipophilicity balanced by the polar sulfonamide group .
  • Solubility : The azepane ring’s basic nitrogen can improve aqueous solubility under acidic conditions (e.g., in the stomach), while nitro or chloro substituents reduce solubility due to increased molecular weight and crystallinity .
  • Hydrogen Bonding: Pyridinyl and hydrazinecarbonyl groups (e.g., in HDAC6 inhibitors) introduce additional H-bond donors/acceptors, enhancing target binding .

Crystallographic and Stability Data

  • Crystal Packing: Nitro-substituted derivatives () exhibit non-planar nitro groups (torsion angles: -16.7° to 160.9°), influencing molecular packing via C–H⋯O interactions.
  • Thermal Stability : Electron-withdrawing groups (e.g., nitro, chloro) enhance thermal stability but may increase susceptibility to hydrolysis in aqueous environments .

Biological Activity

N-[(Azepan-2-yl)methyl]methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2). The azepane ring contributes to the compound's structural diversity and may influence its biological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that sulfonamides can exhibit cytotoxic effects against various cancer cell lines through different mechanisms:

  • Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells. For instance, flow cytometry analyses demonstrated that certain sulfonamide derivatives could activate apoptotic pathways in cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
  • Cell Cycle Arrest : Some studies suggest that these compounds may cause cell cycle arrest, particularly in the S phase, thereby inhibiting cancer cell proliferation .
Cell LineCompound Concentration% InhibitionNotes
A54910 µM38.92%Induces late apoptosis
MCF-710 µM35.96%Non-toxic to NIH3T3 cells
HT-2910 µM32.29%Significant inhibition
HeLa10 µM35.82%Notable cytotoxicity

2. Antimicrobial Activity

Sulfonamides are traditionally known for their antibacterial properties. This compound may exhibit similar activities:

  • Mechanism of Action : Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria, thus disrupting nucleic acid synthesis .

3. Urease Inhibition

Some sulfonamides have been studied for their ability to inhibit urease, an enzyme linked to various pathological conditions, including urinary infections and gastric ulcers. The inhibition of urease can lead to decreased ammonia production and may provide therapeutic benefits in related diseases .

Case Studies and Research Findings

A notable case study involved the evaluation of several sulfonamide derivatives, including this compound, against a panel of cancer cell lines. The study found that modifications in the molecular structure significantly influenced biological activity:

  • Structure–Activity Relationship (SAR) : Variations in substituents on the azepane ring were correlated with changes in anticancer efficacy, suggesting that specific modifications could enhance activity against particular cancer types .
  • In Vivo Studies : Preclinical models demonstrated that certain derivatives exhibited significant tumor growth inhibition when administered at therapeutic doses, indicating potential for development into novel anticancer agents .

Q & A

Q. What are the common synthetic routes for N-[(Azepan-2-yl)methyl]methanesulfonamide, and what factors influence reaction efficiency?

Synthesis typically involves sulfonamide formation via nucleophilic substitution. For example, methanesulfonyl chloride reacts with azepane-derived amines under basic conditions (e.g., NaOH or triethylamine) in polar aprotic solvents like DMF or methylene chloride. Reaction efficiency depends on:

  • Steric hindrance : Bulky substituents on the azepane ring may slow sulfonamide bond formation.
  • Temperature : Reflux conditions (e.g., 60–80°C) improve kinetics but require thermal stability .
  • Catalysis : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) enhance yields in multi-step syntheses .

Q. Which spectroscopic methods are critical for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the azepane methyl group (δ ~2.5–3.5 ppm) and sulfonamide protons (δ ~7–8 ppm for aromatic derivatives) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., exact mass ~230–280 g/mol for similar sulfonamides) .
  • IR Spectroscopy : Sulfonyl S=O stretches (~1150–1350 cm1^{-1}) and N-H bends (~1550 cm1^{-1}) confirm functional groups .

Q. How does the azepane ring conformation influence the compound’s physicochemical properties?

The seven-membered azepane ring introduces flexibility, affecting:

  • Lipophilicity : Increased ring size may enhance membrane permeability compared to smaller heterocycles.
  • Solubility : Polar solvents (e.g., DMSO) stabilize the chair-like conformation, while nonpolar solvents favor boat forms.
  • Bioactivity : Conformational dynamics impact binding to targets like enzymes or receptors .

Q. What are the primary solubility and stability considerations for this compound in different solvents?

  • Aqueous Stability : Hydrolysis of the sulfonamide group can occur under strongly acidic/basic conditions (pH <2 or >10).
  • Solvent Compatibility : Stable in DMSO, DMF, and dichloromethane; avoid protic solvents (e.g., ethanol) for long-term storage.
  • Light Sensitivity : Sulfonamides may degrade under UV light; store in amber vials .

Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?

  • Enzyme Inhibition Assays : Test against serine hydrolases or proteases due to sulfonamide’s electrophilic sulfur.
  • Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7).
  • Molecular Docking : Preliminary computational modeling predicts binding affinity to targets like COX-2 .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis pathways to improve yield and purity?

  • Stepwise Monitoring : Use TLC or HPLC to track intermediates (e.g., azepane precursors) and adjust stoichiometry.
  • Purification Strategies : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
  • Catalyst Screening : Test Lewis acids (e.g., AlCl3_3) for regioselective sulfonylation .

Q. What strategies resolve contradictions between computational predictions and experimental data in structure-activity relationships (SAR)?

  • Crystallographic Validation : X-ray diffraction (e.g., 1.8–2.2 Å resolution) clarifies bond angles and torsional strain discrepancies .
  • Dynamic Simulations : Run molecular dynamics (MD) simulations (AMBER or GROMACS) to account for solvent effects and flexibility .
  • Statistical Analysis : Apply multivariate regression to identify outliers in biological datasets .

Q. How to design isotopic labeling experiments (e.g., 14^{14}14C or 15^{15}15N) to study metabolic pathways?

  • Labeling Sites : Incorporate 15^{15}N into the sulfonamide group or 14^{14}C into the azepane ring.
  • Tracer Analysis : Use LC-MS/MS to track labeled metabolites in hepatocyte incubation studies.
  • Kinetic Isotope Effects : Compare reaction rates (e.g., CYP450-mediated oxidation) between labeled and unlabeled forms .

Q. What advanced computational methods are used to model receptor interactions and predict binding modes?

  • Density Functional Theory (DFT) : Calculate partial charges and electrostatic potentials for docking (e.g., AutoDock Vina).
  • Free Energy Perturbation (FEP) : Estimate binding free energy changes for mutagenesis studies.
  • Consensus Scoring : Combine results from Glide, Schrödinger, and Rosetta to reduce false positives .

Q. How to address batch-to-batch variability in pharmacological assays caused by impurities?

  • Quality Control : Implement HPLC-UV/ELS with ≤0.1% impurity thresholds.
  • Stability-Indicating Methods : Use accelerated degradation studies (40°C/75% RH for 4 weeks) to identify labile impurities.
  • Orthogonal Characterization : Cross-validate with 19^{19}F NMR (if fluorinated analogs exist) or HRMS .

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